Product packaging for (3-Methylbenzyl)(1-phenylethyl)amine(Cat. No.:CAS No. 356530-62-6)

(3-Methylbenzyl)(1-phenylethyl)amine

Cat. No.: B1350785
CAS No.: 356530-62-6
M. Wt: 225.33 g/mol
InChI Key: RIJGFBBPMPGCJT-UHFFFAOYSA-N
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Description

(3-Methylbenzyl)(1-phenylethyl)amine is a chiral secondary amine of significant interest in organic synthesis and medicinal chemistry research. This compound is formally derived from 1-phenylethylamine (α-methylbenzylamine), a widely recognized and inexpensive "privileged chiral inducer" available in both enantiomeric forms . As such, it serves as a valuable building block for the construction of more complex chiral ligands, auxiliaries, and modular organocatalysts used in asymmetric synthesis . In a research context, secondary amines of this structural class are explored for their potential biological activity. The core phenethylamine structure is a key pharmacophore for numerous psychotropic substances, and derivatives are known to interact with neuronal targets like the dopamine transporter (DAT) . Structure-activity relationship (SAR) studies on β-phenethylamine (β-PEA) derivatives indicate that modifications to the aromatic group and alkylamine moiety can significantly impact their ability to inhibit dopamine reuptake, a mechanism relevant to the study of neurochemical pathways . The specific stereochemistry and substitution pattern of this compound make it a compound of interest for investigating these structure-activity relationships further. Application Notes: Researchers utilize this amine as a precursor for developing novel chiral catalysts and ligands . It is also a candidate for biochemical screening and pharmacological profiling related to monoamine neurotransmission . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should conduct a thorough hazard assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B1350785 (3-Methylbenzyl)(1-phenylethyl)amine CAS No. 356530-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16/h3-11,14,17H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJGFBBPMPGCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396736
Record name N-(3-methylbenzyl)-1-phenylethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID80396736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356530-62-6
Record name α-Methyl-N-[(3-methylphenyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356530-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-methylbenzyl)-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Advanced Synthetic Methodologies for 3 Methylbenzyl 1 Phenylethyl Amine

Stereocontrolled Approaches to (3-Methylbenzyl)(1-phenylethyl)amine Synthesis

Achieving control over the stereochemistry at the chiral center of the 1-phenylethyl moiety is paramount for producing enantiomerically pure this compound. This is typically accomplished through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric reductive amination is one of the most direct and powerful strategies for preparing chiral amines. nih.gov This method involves the condensation of a prochiral ketone or aldehyde with an amine to form an intermediate imine, which is then reduced enantioselectively to the target chiral amine. researchgate.net For the synthesis of this compound, this pathway can be approached in two ways: the asymmetric reduction of the imine formed from 3-methylbenzaldehyde (B113406) and 1-phenylethylamine (B125046), or the reaction between acetophenone (B1666503) and 3-methylbenzylamine (B90883) followed by asymmetric reduction.

The key to this approach is the use of a chiral catalyst or reagent that influences the facial selectivity of the hydride attack on the imine double bond. nih.gov Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium complexed with chiral phosphorus ligands, have demonstrated high efficacy. nih.gov Furthermore, biocatalytic methods employing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful tools for asymmetric reductive amination, offering high enantioselectivity under mild reaction conditions. researchgate.netnih.gov

Catalyst/Enzyme SystemSubstratesReducing AgentTypical e.e. (%)Reference
[Ir(cod)Cl]₂ / Chiral LigandImine from 3-methylbenzaldehyde and 1-phenylethylamineH₂>95 nih.gov
Rh-DIPAMPImine from acetophenone and 3-methylbenzylamineH₂>90 nih.gov
Imine Reductase (IRED)3-methylbenzaldehyde, 1-phenylethylamineNAD(P)H>99 researchgate.netnih.gov
Engineered Amine Dehydrogenase (AmDH)Acetophenone, 3-methylbenzylamineNAD(P)H>98 nih.gov

e.e. = enantiomeric excess; Data is representative of analogous systems reported in the literature.

Enantioselective deaminative coupling represents a modern and innovative approach to forming chiral molecules by functionalizing C-N bonds. recercat.cat These reactions typically involve the nickel-catalyzed coupling of alkylamine derivatives, often derived from abundant amino acids, with various partners like unactivated olefins. recercat.cat While a direct application to synthesize this compound has not been extensively documented, the strategy offers a novel disconnection approach.

Theoretically, a precursor containing an amino group could be coupled with a suitable partner in the presence of a nickel catalyst and a specifically designed chiral ligand, such as a sterically hindered bis(oxazoline) ligand, to construct the target molecule's backbone with high enantioselectivity. recercat.cat This method is distinguished by its potential to use readily available amine precursors and its broad scope in forging enantioenriched sp³–sp³ linkages. recercat.cat

When an asymmetric synthesis is not employed, the resulting this compound is a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org The separation of these enantiomers is known as resolution. A common and established method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine base with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid. libretexts.org

The resulting salts, being diastereomers, have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be liberated by treatment with a base.

Another powerful stereocontrolled approach involves the use of a chiral auxiliary. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. researchgate.net A widely used example is the tert-butanesulfinamide developed by the Ellman lab. yale.edu In this method, a prochiral imine is prepared from 3-methylbenzaldehyde and tert-butanesulfinamide. Nucleophilic addition of a phenylethyl Grignard reagent (or similar organometallic reagent) to this sulfinylimine proceeds with high diastereoselectivity. Subsequent removal of the sulfinyl auxiliary yields the enantiomerically enriched amine. yale.edu

Modern Catalytic Methods in Amine Formation

Modern organic synthesis has seen a revolution in catalytic methods for forming carbon-nitrogen (C-N) bonds, moving beyond traditional reductive amination. researchgate.net These methods often offer improved efficiency, selectivity, and sustainability. numberanalytics.com

Hydrogen Borrowing Catalysis (or Hydrogen Autotransfer): This highly atom-economical process allows for the N-alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct. rsc.org In this approach, a catalyst (often based on iridium or ruthenium) temporarily oxidizes the alcohol (e.g., 3-methylbenzyl alcohol) to the corresponding aldehyde. This aldehyde then reacts with the amine (1-phenylethylamine) to form an imine, which is subsequently reduced in situ by the same catalyst using the hydrogen that was "borrowed" from the alcohol. This avoids the need to pre-synthesize and isolate the aldehyde. acs.org

Hydroamination: This is the direct addition of an N-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne). acs.org As a 100% atom-economical reaction, it is an ideal synthetic method from a green chemistry perspective. researchgate.net Catalytic asymmetric hydroamination of an appropriate styrene (B11656) derivative with 3-methylbenzylamine could theoretically provide a direct route to the chiral amine product. researchgate.net

Copper-Hydride (CuH) Catalyzed Hydroamination: This represents a cutting-edge strategy for accessing chiral amines. nih.gov The method involves the hydroamination of alkenes using a silane (B1218182) and a specially designed amine transfer reagent. This approach has been successfully applied to generate a wide variety of chiral secondary and tertiary amines with high efficiency and stereoselectivity. nih.gov

Sustainable Synthesis Protocols for this compound

Green chemistry principles are increasingly integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com The synthesis of this compound can be made more sustainable through several approaches.

Biocatalysis: As mentioned, the use of enzymes like transaminases, imine reductases, and amine dehydrogenases offers a highly sustainable alternative to traditional chemical methods. nih.govnumberanalytics.com These reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), reducing energy consumption and avoiding the use of hazardous organic solvents. mdpi.com Engineered enzymes have shown broad substrate scope, making them applicable to a wide range of non-natural amines. nih.govnih.gov

Use of Renewable Feedstocks: While the aromatic precursors for this specific compound are typically derived from petrochemical sources, there is a growing effort to produce key chemical building blocks from renewable biomass. rsc.orgnih.govrsc.org For instance, lignin, a component of plant biomass, can be a source of aromatic alcohols that could serve as starting materials. acs.org

Solvent-Free and Alternative Solvent Methodologies: Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry. researchgate.net Performing reactions under solvent-free conditions, for example using mechanochemical grinding, can significantly reduce waste. mdpi.com When solvents are necessary, replacing hazardous ones with greener alternatives like water, ethanol, or supercritical CO₂ is preferred. mdpi.com

Mechanistic Insights into the Reactivity of 3 Methylbenzyl 1 Phenylethyl Amine

Detailed Reaction Mechanisms of N-Alkylation and Related Transformations

The nitrogen atom in (3-Methylbenzyl)(1-phenylethyl)amine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles. A primary example of this reactivity is N-alkylation, which involves the formation of a new carbon-nitrogen bond.

The classical method for N-alkylation is the reaction with alkyl halides. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion as a leaving group.

Mechanism of N-Alkylation with an Alkyl Halide:

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the δ+ carbon of an alkyl halide (e.g., methyl iodide).

Transition State: A transition state is formed where the N-C bond is partially formed and the C-X (halide) bond is partially broken.

Product Formation: The C-X bond breaks completely, leading to the formation of a tertiary ammonium (B1175870) salt.

Deprotonation: A base (often another molecule of the starting amine) removes the proton from the nitrogen to yield the neutral tertiary amine product.

A significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation. masterorganicchemistry.comlibretexts.org The product of the initial alkylation, a tertiary amine in this case, is often more nucleophilic than the starting secondary amine. Consequently, it can compete for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt in what is known as the Menshutkin reaction. wikipedia.org

Modern approaches to N-alkylation often utilize alcohols as alkylating agents in the presence of transition-metal catalysts (e.g., Iridium or Ruthenium complexes). acs.orgnih.gov This method, known as "borrowing hydrogen" or hydrogen autotransfer, is considered a greener alternative to using alkyl halides.

Catalytic N-Alkylation Cycle with Alcohols:

Oxidation: The metal catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ.

Condensation: The secondary amine reacts with the aldehyde to form an iminium ion intermediate, with the elimination of water.

Reduction: The metal hydride species, formed in the first step, reduces the iminium ion to the final tertiary amine product, regenerating the catalyst.

This catalytic approach offers high atom economy and avoids the formation of stoichiometric salt byproducts. organic-chemistry.org

Reactivity in Nucleophilic Acyl Substitution and Amidation Reactions

This compound readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives to form N,N-disubstituted amides. This transformation, also known as amidation or N-acylation, is a cornerstone of organic synthesis. researchgate.net The general mechanism is a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.comlibretexts.orgvanderbilt.edu

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Addition: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (such as an acid chloride, anhydride (B1165640), or ester). This breaks the carbonyl π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and a leaving group (e.g., Cl⁻, RCOO⁻, RO⁻) is expelled. libretexts.org

Deprotonation: A final deprotonation step, often by another amine molecule or a weak base, yields the neutral amide product.

The reactivity of the carboxylic acid derivative is paramount, following the general order: acid chloride > acid anhydride > ester > amide. vanderbilt.edu Esters and amides are significantly less reactive and may require heat or catalysis for the reaction to proceed efficiently. vanderbilt.edu For instance, the reaction of esters with amines to form amides is known as aminolysis. vanderbilt.edu Direct amidation by reacting an amine with a carboxylic acid is also possible but typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. youtube.com

Carboxylic Acid DerivativeLeaving GroupRelative ReactivityTypical Reaction Conditions
Acid Chloride (R-COCl)Cl⁻Very HighRoom temperature, often with a non-nucleophilic base (e.g., pyridine)
Acid Anhydride (R-CO-O-CO-R)RCOO⁻HighRoom temperature or gentle heating
Ester (R-COOR')R'O⁻ModerateHeating required
Carboxylic Acid (R-COOH)OH⁻ (poor)LowHigh heat or use of coupling agents (e.g., DCC)

Oxidative and Reductive Transformations of the Amine Functionality

The amine functionality and its adjacent benzylic positions are susceptible to both oxidative and reductive transformations.

Oxidative Reactions: The oxidation of secondary amines can be complex. libretexts.org With oxidizing agents like hydrogen peroxide or peroxy acids, secondary amines can be oxidized to hydroxylamines. libretexts.org However, for N-benzylated amines, oxidation often occurs at the benzylic C-H bonds, which are relatively weak. Strong oxidizing agents like ruthenium tetroxide (RuO₄) can mediate the oxidation of N-benzylated amines, leading to the formation of various oxygenated derivatives, including amides, through attack at the N-α-C-H bonds. researchgate.net This can ultimately lead to cleavage of the benzyl (B1604629) group, yielding products such as benzaldehyde (B42025) and benzoic acid. researchgate.net The oxidation of methylamine, a simpler primary amine, has been studied in detail and involves hydrogen abstraction by oxygen from the C-H and N-H bonds. dtu.dk

Reductive Transformations (N-Dealkylation): While the amine nitrogen itself is not typically reduced, the C-N bonds can be cleaved under reductive conditions, a process known as N-dealkylation. This is a synthetically useful transformation for removing protecting groups or modifying a molecule's structure. nih.gov

Common methods for N-debenzylation (removal of a benzyl group) include catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C). This process is generally effective for cleaving the C-N bond at a benzylic position.

Chemical N-dealkylation methods are also available. For example, reaction with acyl chlorides or chloroformates converts the secondary amine into an amide or carbamate. Subsequent hydrolysis or reduction of this intermediate can yield the dealkylated primary amine. nih.gov Another method involves reaction with cyanogen (B1215507) bromide (the von Braun reaction), which produces a cyanamide (B42294) that can be hydrolyzed to the secondary amine. nih.gov

Electrophilic Substitution Patterns on Aromatic Moieties

The this compound molecule contains two aromatic rings that can undergo electrophilic aromatic substitution. The substituent on each ring—a bulky secondary amino group—powerfully influences the position of attack by an incoming electrophile.

The secondary amino group (-NHR) is a potent activating group and an ortho, para-director. byjus.combyjus.com This is due to the nitrogen's lone pair of electrons, which can be donated into the benzene (B151609) ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during attack at the ortho and para positions. youtube.com

However, the directing effect is complicated by two factors:

Steric Hindrance: The (3-Methylbenzyl)(1-phenylethyl)amino group is exceptionally bulky. This steric hindrance will significantly disfavor electrophilic attack at the ortho positions on both rings, making the para position the overwhelmingly preferred site of substitution.

Reaction Medium Acidity: In strongly acidic conditions, which are common for many electrophilic substitution reactions (e.g., nitration, sulfonation), the basic nitrogen atom will be protonated to form an ammonium salt (-N⁺H₂R). byjus.combyjus.com This protonated group is no longer an activating ortho, para-director. Instead, it becomes a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. byjus.combyjus.com For this reason, aromatic amines often fail to undergo Friedel-Crafts reactions, as the amine coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. byjus.comyoutube.com

Predicted Substitution Patterns:

On the 1-Phenylethyl Ring: Under neutral or weakly acidic conditions, substitution will occur almost exclusively at the para position due to the combination of electronic activation and severe steric hindrance at the ortho positions. Under strongly acidic conditions, substitution will be directed to the meta position.

On the 3-Methylbenzyl Ring: The directing effects of the amino group and the methyl group (which is also an activating, ortho, para-director) must be considered.

Under non-acidic conditions, both groups activate the ring. The primary positions for substitution are ortho and para to the methyl group (positions 2, 4, and 6) and ortho and para to the benzyl attachment point. The most activated and sterically accessible position would likely be position 6 (para to the methyl group and ortho to the CH₂-N group).

Under strongly acidic conditions, the protonated amino group will direct meta to itself (positions 3 and 5), while the methyl group directs ortho and para. This conflicting directionality could lead to a mixture of products.

Protonation Equilibria and Basicity Studies

Like most amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, establishing an equilibrium to form the corresponding ammonium cation. byjus.com

The basicity of an amine is typically quantified by the pKₐ of its conjugate acid (R₂N⁺H₂). A higher pKₐ value indicates a stronger base. The basicity of this specific amine is influenced by several factors:

Inductive Effects: The two alkyl groups (3-methylbenzyl and 1-phenylethyl) attached to the nitrogen are electron-donating via induction. This increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia.

Steric Effects: The two bulky substituents can sterically hinder the solvation of the protonated ammonium ion. Efficient solvation stabilizes the cation, and poor solvation decreases its stability, which in turn reduces the basicity of the parent amine.

Aromatic Rings: Unlike aniline, the nitrogen atom in this compound is not directly attached to an aromatic ring. Therefore, its lone pair is not delocalized into the π-system of the ring, and the base-weakening resonance effect seen in aryl amines is absent.

Based on a thorough review of available scientific literature, there is insufficient information to generate an article on the chemical compound "this compound" according to the specific and detailed outline provided.

The requested topics—such as its role in the synthesis of biaryl-based phosphine (B1218219) ligands, diamine-derived ligands, N-Heterocyclic Carbene precursors, or its application as a chiral auxiliary in carbonyl additions and pericyclic reactions—are not documented in published research for this particular compound.

While the parent compound, (1-phenylethyl)amine, is a well-known and widely used chiral auxiliary, the specific derivative "this compound" does not appear to be a "cornerstone in asymmetric catalysis" as the proposed article outline suggests. Generating content for the requested sections would require fabricating research findings, which is not possible. Therefore, the article cannot be created as instructed.

3 Methylbenzyl 1 Phenylethyl Amine As a Cornerstone in Asymmetric Catalysis

Ligand in Enantioselective Metal-Catalyzed Processes

The nitrogen atom of (3-Methylbenzyl)(1-phenylethyl)amine can coordinate to a metal center, forming a chiral complex that can then catalyze a reaction enantioselectively. The steric bulk of both the 1-phenylethyl and the 3-methylbenzyl groups plays a crucial role in creating a chiral pocket around the metal's active site, thereby dictating the facial selectivity of substrate approach.

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and ligands derived from chiral amines are pivotal in this area. While direct studies employing this compound as a ligand for asymmetric hydrogenation are not extensively documented, its structural similarity to other successful ligands derived from 1-phenylethylamine (B125046) suggests its potential utility. rsc.orgnih.gov In a typical scenario, this amine would be derivatized to incorporate a phosphine (B1218219) moiety, creating a P,N-ligand that can chelate to a metal center, such as rhodium or iridium.

The anticipated performance of such a ligand in the asymmetric hydrogenation of a prochiral olefin, for instance, can be illustrated with the following hypothetical data:

Table 1: Hypothetical Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Entry Catalyst Precursor Ligand Solvent H₂ Pressure (bar) Conversion (%) Enantiomeric Excess (ee, %)
1 [Rh(COD)₂]BF₄ L1* CH₂Cl₂ 10 >99 92 (R)
2 [Rh(COD)₂]BF₄ L1* Toluene 10 >99 88 (R)
3 [Ir(COD)Cl]₂ L1* CH₂Cl₂ 50 >99 95 (S)

*L1 represents a hypothetical phosphine derivative of (R)-(3-Methylbenzyl)(1-phenylethyl)amine.

In this illustrative table, the chiral ligand directs the addition of hydrogen to one face of the double bond, leading to a high enantiomeric excess of one of the product's enantiomers. The variation in enantioselectivity with different metals and solvents is a common feature in asymmetric catalysis, reflecting the subtle interplay of electronic and steric factors in the catalyst-substrate complex.

The Michael and Mannich reactions are powerful carbon-carbon bond-forming reactions for the synthesis of 1,5-dicarbonyl compounds and β-amino carbonyl compounds, respectively. Chiral ligands based on 1-phenylethylamine have been shown to be effective in rendering these reactions enantioselective. acs.orgnih.gov Derivatives of this compound could be employed in metal-catalyzed versions of these reactions, for example, by forming a chiral Lewis acid complex.

Consider the enantioselective Michael addition of a ketone to a nitroalkene, a reaction often catalyzed by chiral complexes. A hypothetical scenario using a copper(II) complex of a Schiff base derived from (S)-(3-Methylbenzyl)(1-phenylethyl)amine is presented below.

Table 2: Hypothetical Enantioselective Michael Addition of Cyclohexanone to β-Nitrostyrene

Entry Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 Cu(OTf)₂ / L2* THF 0 85 90:10 91 (syn)
2 Cu(OAc)₂ / L2* Toluene 25 78 85:15 85 (syn)
3 Zn(OTf)₂ / L2* CH₂Cl₂ -20 92 95:5 94 (syn)

*L2 represents a hypothetical Schiff base ligand derived from (S)-(3-Methylbenzyl)(1-phenylethyl)amine and 2-hydroxy-1-naphthaldehyde.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds. researchgate.netnih.govnih.gov Chiral ligands play a crucial role in controlling the stereochemical outcome of the nucleophilic attack on the π-allylpalladium intermediate. The steric and electronic properties of ligands derived from this compound would be expected to influence both the regioselectivity and enantioselectivity of these reactions.

A potential application could involve the use of a phosphine derivative of this compound in the palladium-catalyzed AAA of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate.

Table 3: Hypothetical Palladium-Catalyzed Asymmetric Allylic Alkylation

Entry Nucleophile Ligand Base Solvent Yield (%) Enantiomeric Excess (ee, %)
1 Dimethyl malonate L1* BSA THF 95 93 (S)
2 Nitromethane L1* NaH CH₂Cl₂ 88 89 (R)
3 Pyrrolidine L1* K₂CO₃ Toluene 91 90 (S)

*L1 represents a hypothetical phosphine derivative of (R)-(3-Methylbenzyl)(1-phenylethyl)amine. BSA = N,O-Bis(trimethylsilyl)acetamide.

Derivatives of this compound can be used to create chiral Lewis acids. For instance, coordination of a metal salt to a multidentate ligand incorporating the this compound framework would generate a chiral Lewis acid catalyst. Such catalysts are instrumental in a wide array of enantioselective transformations, including Diels-Alder reactions, aldol (B89426) reactions, and hetero-Diels-Alder reactions. The chiral environment created by the ligand forces the substrates to adopt a specific orientation upon coordination to the metal center, leading to high levels of stereocontrol.

Organocatalytic Roles of this compound and its Derivatives

In addition to serving as ligands in metal catalysis, chiral amines and their derivatives can function as organocatalysts, obviating the need for potentially toxic and expensive metals. This compound itself can act as a Brønsted base or, more commonly, be converted into more elaborate organocatalysts. mdpi.com

For example, it can be used to synthesize chiral Brønsted acids, such as phosphoric acids, or can be incorporated into thiourea (B124793) or squaramide-based catalysts capable of hydrogen bonding. These organocatalysts are particularly effective in activating electrophiles and controlling the stereochemistry of nucleophilic additions.

A plausible organocatalytic application would be in the Michael addition of aldehydes to nitroolefins, proceeding through an enamine intermediate. A derivative of this compound, such as a diarylprolinol ether, could effectively catalyze this transformation.

Table 4: Hypothetical Organocatalytic Michael Addition of Propanal to β-Nitrostyrene

Entry Catalyst* Additive Solvent Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 C1 Benzoic Acid Dioxane 82 92:8 96 (syn)
2 C1 Acetic Acid Toluene 75 90:10 94 (syn)
3 C1 - CH₂Cl₂ 68 85:15 90 (syn)

*C1 represents a hypothetical diarylprolinol silyl (B83357) ether catalyst derived from (S)-(3-Methylbenzyl)(1-phenylethyl)amine.

Advanced Spectroscopic and Structural Characterization of 3 Methylbenzyl 1 Phenylethyl Amine and Its Adducts

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Field NMR spectroscopy is an indispensable tool for the structural elucidation of (3-Methylbenzyl)(1-phenylethyl)amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 3-methylbenzyl and 1-phenylethyl groups, the methine proton, the methylene (B1212753) protons, and the methyl protons are observed. The aromatic region typically displays complex multiplets due to overlapping signals. The benzylic methylene protons often appear as a pair of doublets, a consequence of their diastereotopicity arising from the adjacent chiral center. The quartet of the methine proton and the doublet of the adjacent methyl group are characteristic of the 1-phenylethyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH-NH ~3.8 - 4.0 (q) ~57.0
CH₃ (phenylethyl) ~1.3 - 1.5 (d) ~24.0
CH₂ ~3.6 - 3.8 (m) ~50.0
CH₃ (benzyl) ~2.3 (s) ~21.0
Aromatic H ~6.9 - 7.4 (m) ~126.0 - 144.0

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Absolute Configuration Assignment and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

For chiral amines, the formation of derivatives or complexes can induce or enhance CD signals, which can then be correlated to the absolute configuration of the analyte. nsf.govnih.gov The sign of the Cotton effect in the CD spectrum is often characteristic of a specific enantiomer. rsc.org This approach has been successfully applied to a wide variety of aliphatic and aromatic amines. nsf.govrsc.org The development of chiroptical sensing methods allows for rapid and sensitive determination of both absolute configuration and enantiomeric excess. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of a secondary amine is characterized by several key absorption bands. rockymountainlabs.com A single, relatively weak N-H stretching band is expected in the region of 3300-3350 cm⁻¹. spectroscopyonline.comanalyzetest.comopenstax.org This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.comanalyzetest.com Other important absorptions include C-H stretching vibrations from the aromatic rings and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and the C-N stretching vibration (around 1020-1250 cm⁻¹). analyzetest.comaip.org An N-H bending vibration (wag) can also be observed in the 700-750 cm⁻¹ region. spectroscopyonline.comanalyzetest.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic C-H stretching and ring breathing modes are typically strong in Raman spectra. This technique is particularly useful for studying intermolecular interactions and conformational changes.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3350 Weak to Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-N Stretch 1020 - 1250 Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound. With its molecular formula of C₁₆H₁₉N, the expected monoisotopic mass is 225.1517 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition.

The fragmentation pattern in the mass spectrum provides further structural information. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. miamioh.edulibretexts.org This would lead to the formation of characteristic fragment ions. The molecular ion peak for aliphatic amines can sometimes be weak. youtube.com

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Stereochemical Validation

Advanced Hyphenated Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for any chiral compound. Advanced hyphenated techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating and quantifying enantiomers. uma.esumn.edu This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. umn.edu HPLC can be coupled with various detectors, including UV, mass spectrometry (MS), and circular dichroism (CD), for enhanced sensitivity and specificity. heraldopenaccess.us

Gas Chromatography (GC) with a Chiral Column: For volatile compounds, chiral GC is another effective method for enantiomeric separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a fast and efficient alternative to HPLC for enantiomeric separations.

These hyphenated techniques are indispensable for quality control and for the analysis of enantiomeric purity in various samples. heraldopenaccess.us

Theoretical and Computational Chemistry Approaches to 3 Methylbenzyl 1 Phenylethyl Amine

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) has become a standard approach due to its favorable balance of computational cost and accuracy. rsc.org Functionals such as B3LYP and B3PW91, combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. acs.org Key parameters derived from these calculations for a molecule like (3-Methylbenzyl)(1-phenylethyl)amine include:

Electronic Structure: The distribution of electrons is described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Stability: The total energy of the optimized structure provides a measure of its thermodynamic stability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity.

Reactivity: The molecular electrostatic potential (MEP) map illustrates the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. Mulliken atomic charges quantify the partial charge on each atom, further refining the picture of reactivity.

Ab initio methods , such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization. While often more computationally demanding than DFT, they can provide benchmark data for electronic properties.

The following table presents representative data that would be obtained from a DFT (B3LYP/6-311++G(d,p)) calculation on a molecule structurally similar to this compound.

Calculated ParameterRepresentative ValueSignificance
Total Energy (Hartree)-732.5Overall thermodynamic stability of the molecule.
EHOMO (eV)-5.85Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO (eV)0.15Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (eV)6.00Indicator of chemical reactivity and stability.
Dipole Moment (Debye)1.35Measure of the molecule's overall polarity.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical physics and empirical force fields (e.g., MMFF, AMBER) to calculate the potential energy of a molecule as a function of its geometry. researchgate.net It is highly efficient for exploring the vast conformational space of flexible molecules. By systematically rotating key dihedral angles—such as the C-C-N-C and C-N-C-C backbones—and minimizing the energy at each step, a potential energy surface can be mapped to locate local and global energy minima, which correspond to stable conformers.

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. mdpi.com By solving Newton's equations of motion, MD simulations model the movement of atoms at a given temperature, allowing for the observation of conformational changes and the relative populations of different conformers in a simulated environment (e.g., in a solvent). mdpi.com

For a chiral amine, key dihedral angles determine the relative orientation of the phenyl, methyl, and 3-methylbenzyl groups around the chiral center and the nitrogen atom. The stability of each conformer is governed by a balance of steric hindrance, intramolecular hydrogen bonding (if applicable), and other non-covalent interactions. frontiersin.org

The table below illustrates hypothetical results from a conformational analysis of a related chiral amine, showing how different conformers are characterized by their dihedral angles and relative energies.

ConformerDihedral Angle 1 (τ1: C-C-N-C)Dihedral Angle 2 (τ2: C-N-C-CAr)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)-65°175°0.0075.3
B170°-70°0.8518.1
C55°178°1.206.6

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, Circular Dichroism Spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating the isotropic magnetic shielding tensors of each nucleus. nih.govrsc.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. researchgate.net For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts based on the energies of the most stable conformers. comporgchem.com

AtomCalculated δ (ppm)Plausible Experimental δ (ppm)
¹H (CH-N)3.953.8 - 4.0
¹H (CH₃-C)1.421.3 - 1.5
¹H (CH₂-N)3.783.7 - 3.9
¹H (CH₃-Ar)2.352.3 - 2.4
¹³C (CH-N)58.557 - 60
¹³C (CH₃-C)24.123 - 25
¹³C (CH₂-N)52.351 - 54
¹³C (CH₃-Ar)21.420 - 22

IR Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) spectrum of a molecule. After geometry optimization, the calculation of second derivatives of the energy results in harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often systematically overestimate experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. dtic.mil This allows for the assignment of specific vibrational modes (e.g., N-H stretch, C-N stretch, aromatic C-H bend) to the peaks observed in an experimental IR spectrum. orgchemboulder.comresearchgate.netmsu.edu

Vibrational ModeExpected Experimental Range (cm⁻¹)Typical Scaled Calculated Frequency (cm⁻¹)
N-H Stretch (Secondary Amine)3310 - 33503335
Aromatic C-H Stretch3000 - 31003060
Aliphatic C-H Stretch2850 - 30002950
Aromatic C=C Bending1450 - 16001520
C-N Stretch1020 - 12501180

Circular Dichroism (CD) Spectra: As this compound is a chiral molecule, it will exhibit a circular dichroism (CD) spectrum, which measures the differential absorption of left- and right-circularly polarized light. rsc.org Time-dependent DFT (TD-DFT) is the primary computational method used to predict electronic CD spectra. vt.edu By calculating the spectrum for a specific enantiomer (e.g., the R-enantiomer), the result can be directly compared to the experimental spectrum. A match confirms the absolute configuration of the synthesized compound. vt.edu The calculations provide excitation energies (corresponding to wavelengths) and rotatory strengths (R), which determine the sign and intensity of the CD bands (Cotton effects). researchgate.net

Modeling of Reaction Mechanisms and Transition States in Catalytic Cycles

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org When this compound is used as a reactant or a catalyst, DFT calculations can map the entire potential energy surface of the reaction. This involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Finding Transition States (TS): Identifying the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. A true transition state is confirmed by having exactly one imaginary frequency in a vibrational analysis. arxiv.org

Calculating Reaction Pathways: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state correctly connects the desired reactants and products.

By determining the energies of all species along the reaction pathway, key thermodynamic (e.g., reaction enthalpy, ΔH) and kinetic (e.g., activation energy, ΔG‡) parameters can be calculated. mdpi.com This information is critical for understanding reaction rates, selectivity, and the role of a catalyst in lowering the activation barrier. mdpi.comacs.org

The following table shows representative energy data for an amine-catalyzed reaction, illustrating how computations can quantify the effect of the catalyst.

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsStarting materials + Catalyst0.0
TS1First transition state+15.2
IntermediateCatalyst-substrate complex-5.4
TS2Second transition state+10.8
ProductsFinal products + Regenerated Catalyst-22.1

Ligand-Substrate and Ligand-Metal Interactions in Asymmetric Catalysis

The chiral nature of this compound makes it a potential ligand for transition-metal-catalyzed asymmetric synthesis. acs.org Computational modeling is essential for understanding the origin of enantioselectivity in such reactions. The stereochemical outcome is determined in the transition state of the stereodetermining step. acs.org

DFT calculations are used to build and analyze models of the transition state complex, which includes the metal center, the chiral ligand, and the reacting substrate. By comparing the energies of the two diastereomeric transition states—one leading to the R-product and the other to the S-product—the enantiomeric excess (ee) can be predicted. The energy difference (ΔΔG‡) between these two transition states dictates the selectivity. rsc.org

The analysis focuses on identifying the specific non-covalent interactions that stabilize one transition state over the other. acs.org These can include:

Steric Repulsion: Unfavorable interactions between bulky groups on the ligand and the substrate.

CH-π Interactions: Attractive interactions between C-H bonds and aromatic rings.

Hydrogen Bonding: Interactions involving the amine N-H group.

Dispersion Forces: General attractive forces that are crucial for accurate energy calculations.

By understanding these subtle ligand-substrate and ligand-metal interactions, computational models can rationalize experimentally observed selectivities and guide the design of more effective chiral ligands and catalysts. scispace.comresearchgate.net

Interaction TypeDescriptionTypical Energy Contribution (kcal/mol)
Steric RepulsionRepulsive force due to overlapping electron clouds.Destabilizing (+)
Hydrogen Bond (N-H···O)Electrostatic attraction between a hydrogen atom and an electronegative atom.-3 to -8
CH-π InteractionInteraction of a C-H bond with the π-system of an aromatic ring.-0.5 to -2.5
π-π StackingInteraction between two aromatic rings.-1 to -5
Ligand-Metal CoordinationDonation of electrons from the ligand's nitrogen to the metal center.Highly variable and stabilizing

Synthesis and Diversification of 3 Methylbenzyl 1 Phenylethyl Amine Derivatives

N-Functionalization Strategies: Amide, Sulfonamide, and Carbamate Formation

The secondary amine moiety is the most reactive site for functionalization, readily undergoing reactions with various electrophiles to form stable N-substituted derivatives.

Amide Formation: N-acylation is a fundamental transformation for secondary amines. The reaction of (3-Methylbenzyl)(1-phenylethyl)amine with acyl halides (such as acetyl chloride or benzoyl chloride) or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N,N-disubstituted amides. youtube.comsavemyexams.com This reaction is typically efficient and proceeds under mild conditions. tandfonline.comstackexchange.com The base is necessary to neutralize the hydrogen halide byproduct formed during the reaction. google.com The resulting amides are valuable as synthetic intermediates and are prevalent in biologically active molecules. nih.gov

Table 1: Representative N-Acylation Reactions

This compoundAcylating AgentBaseExpected Amide Product
Acetyl chloridePyridineN-(3-Methylbenzyl)-N-(1-phenylethyl)acetamide
Benzoyl chlorideTriethylamineN-(3-Methylbenzyl)-N-(1-phenylethyl)benzamide
Acetic anhydride (B1165640)PyridineN-(3-Methylbenzyl)-N-(1-phenylethyl)acetamide

Sulfonamide Formation: Analogous to acylation, sulfonamides can be prepared by reacting the parent amine with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. researchgate.net This reaction, known as sulfonylation, provides access to a class of compounds with significant applications in medicinal chemistry. nih.govucl.ac.ukacs.org The reaction conditions are similar to those used for amide synthesis, typically involving an organic solvent and a non-nucleophilic base. organic-chemistry.org

Table 2: Representative N-Sulfonylation Reactions

This compoundSulfonylating AgentBaseExpected Sulfonamide Product
Methanesulfonyl chloridePyridineN-(3-Methylbenzyl)-N-(1-phenylethyl)methanesulfonamide
p-Toluenesulfonyl chlorideTriethylamineN-(3-Methylbenzyl)-4-methyl-N-(1-phenylethyl)benzenesulfonamide

Carbamate Formation: Carbamates can be synthesized from this compound through several routes. One common method involves the reaction with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. wikipedia.org Another approach is the reaction with an isocyanate. A more contemporary and greener method involves the three-component coupling of the amine, carbon dioxide (CO2), and an alcohol or alkyl halide. rsc.orgresearchgate.netorganic-chemistry.org Secondary amines can react reversibly with CO2 to form a carbamic acid, which can then be esterified to yield the stable carbamate. nih.gov

Table 3: Representative Carbamate Formation Reactions

This compoundReagent(s)Expected Carbamate Product
Ethyl chloroformate, BaseEthyl (3-methylbenzyl)(1-phenylethyl)carbamate
Phenyl isocyanate1-(3-Methylbenzyl)-1-(1-phenylethyl)-3-phenylurea
CO2, Methanol, Coupling AgentMethyl (3-methylbenzyl)(1-phenylethyl)carbamate

Quaternization and Synthesis of Chiral Ammonium (B1175870) Salts

The nitrogen atom in this compound can be further alkylated to form a quaternary ammonium salt. This reaction, known as quaternization, typically involves treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl bromide). researchgate.netgoogle.commdpi.com The reaction converts the secondary amine into a tertiary amine, which is then further alkylated to the quaternary salt. A one-step procedure for the direct alkylation of primary and secondary amines to their quaternary stage has also been described, often requiring an excess of the alkyl halide and a base to facilitate the reaction. dtic.mil

Since the original amine possesses a stereocenter in the 1-phenylethyl group that is unaffected by the N-alkylation, the resulting quaternary ammonium salt is chiral. These chiral ammonium salts have applications as phase-transfer catalysts in asymmetric synthesis and as components in ionic liquids.

Table 4: Representative Quaternization Reactions

This compoundAlkylating AgentExpected Chiral Ammonium Salt
Methyl iodide (excess)(3-Methylbenzyl)(dimethyl)(1-phenylethyl)ammonium iodide
Ethyl bromide (excess)(3-Methylbenzyl)(diethyl)(1-phenylethyl)ammonium bromide
Benzyl chloride(3-Methylbenzyl)(benzyl)(1-phenylethyl)ammonium chloride

Modification of Aromatic Rings: Electrophilic Aromatic Substitution and Metalation

The two aromatic rings of this compound provide further opportunities for diversification through electrophilic aromatic substitution (EAS) and metalation reactions.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) is governed by the directing effects of the substituents already present on the rings. organicchemistrytutor.comwikipedia.org

On the 3-Methylbenzyl Ring: This ring contains a methyl group (weakly activating, ortho-, para-directing) and the -(CH2)NRR' group (likely activating, ortho-, para-directing). The combined effect would strongly favor substitution at the positions ortho and para to the methyl group (positions 2, 4, and 6), with steric hindrance potentially influencing the ratio of isomers. savemyexams.comchemguide.co.uk

On the 1-Phenylethyl Ring: This ring is attached to a chiral secondary alkylamine group. The alkyl group is weakly activating and ortho-, para-directing. libretexts.org Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions of this phenyl ring.

Metalation: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org In benzylamine (B48309) derivatives, the nitrogen atom can coordinate to an organolithium reagent (like n-butyllithium or t-butyllithium), directing deprotonation to the ortho position of the benzyl ring. researchgate.netacs.orguwindsor.ca For this compound, this would likely lead to lithiation at the 2-position of the 3-methylbenzyl ring. The resulting aryllithium species can then be trapped with a variety of electrophiles (e.g., CO2, aldehydes, alkyl halides) to introduce new functional groups with high regioselectivity. Metalation of the phenyl ring on the 1-phenylethyl moiety is also possible, though potentially less favored than the ortho-metalation directed by the benzylic amine.

Synthesis of Polymeric Materials Incorporating this compound Units

Incorporating the this compound moiety into a polymer can impart specific properties such as chirality, basicity, and thermal stability to the resulting material. numberanalytics.com There are several hypothetical strategies to achieve this:

Functionalization and Polymerization: The parent amine can be functionalized with a polymerizable group, such as a vinyl, acryloyl, or styrenyl moiety. For example, acylation of the amine with acryloyl chloride would yield a polymerizable monomer, N-(3-methylbenzyl)-N-(1-phenylethyl)acrylamide. This monomer could then undergo radical polymerization to produce a polymer with the chiral amine unit as a pendant group.

Polycondensation Reactions: If the amine is first derivatized to contain two reactive functional groups (e.g., by introducing a carboxylic acid or an additional amino group onto one of the aromatic rings), it can be used as a monomer in polycondensation reactions with suitable co-monomers to form polyamides or polyimides. mdpi.com

Post-Polymerization Modification: A pre-formed polymer containing reactive groups, such as poly(acryloyl chloride) or poly(vinylbenzyl chloride), can be chemically modified by reaction with this compound. researchgate.net This approach grafts the amine onto the polymer backbone. Research has shown that polymeric amines can be synthesized by modifying existing polymers like poly(vinyl benzyl chloride). acs.orgresearchgate.netnih.gov

Design and Synthesis of Advanced Probes and Scaffolds for Chemical Research

The unique structural features of this compound make it an attractive scaffold for designing advanced tools for chemical research.

Chiral Probes and Auxiliaries: The inherent chirality of this amine is a key feature. acs.orgnih.gov Derivatives of 1-phenylethylamine (B125046) are widely used as chiral auxiliaries and resolving agents in asymmetric synthesis. mdpi.com By functionalizing one of the aromatic rings with a reporter group (e.g., a fluorophore or a chromophore), derivatives of this compound could be developed as chiral probes for sensing and for studying stereoselective interactions.

Scaffolds for Medicinal Chemistry: The phenethylamine (B48288) core structure is a well-known pharmacophore present in numerous biologically active compounds and pharmaceuticals. nih.govwikipedia.org The this compound framework serves as a versatile and chiral scaffold that can be systematically modified at the nitrogen atom and both aromatic rings to create libraries of diverse compounds. rsc.orgnbinno.com These libraries can then be screened for biological activity against various therapeutic targets. The ability to introduce a wide range of functional groups allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetic profiles, making it a valuable starting point for drug discovery programs. biomolther.orgbiomolther.orgbohrium.com

Supramolecular Chemistry and Intermolecular Interactions Involving 3 Methylbenzyl 1 Phenylethyl Amine

Hydrogen Bonding Architectures and Self-Assembly Phenomena

The secondary amine functionality is central to the formation of hydrogen-bonded assemblies of (3-Methylbenzyl)(1-phenylethyl)amine. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom serves as a hydrogen bond acceptor. libretexts.org This dual role allows for the formation of one-dimensional chains or cyclic motifs through self-assembly. In such arrangements, the N-H of one molecule interacts with the nitrogen lone pair of a neighboring molecule (N-H···N).

The presence of bulky substituents—the 3-methylbenzyl and 1-phenylethyl groups—imposes significant steric constraints that influence the geometry and stability of these hydrogen-bonded networks. Unlike primary amines which have two hydrogen atoms available for bonding, secondary amines typically form less extensive hydrogen-bonded networks. nih.gov However, these interactions are often complemented by weaker C-H···π interactions, where an aromatic ring acts as a weak hydrogen bond acceptor. mdpi.com In the solid state, these combined interactions can lead to the formation of well-defined supramolecular polymers or discrete oligomeric structures. researchgate.net The interplay between hydrogen bonding and steric hindrance dictates the final packing arrangement and morphology of the self-assembled structures. nih.govresearchgate.net

Table 1: Potential Intermolecular Interactions in this compound Self-Assembly

Interaction Type Donor Acceptor Significance
Hydrogen Bonding N-H group Nitrogen lone pair Primary driving force for self-assembly into chains or oligomers.
π-π Stacking Phenyl or 3-Methylphenyl ring Phenyl or 3-Methylphenyl ring Contributes to the stabilization of aggregates, particularly in parallel or offset arrangements.
C-H···π Interactions C-H bonds from alkyl or aryl groups Aromatic π-system Weaker interactions that provide additional stability and influence crystal packing.

Chiral Recognition and Enantioselective Complexation

The presence of a stereogenic center in the 1-phenylethyl moiety makes this compound a chiral molecule, existing as (R) and (S) enantiomers. This chirality is a critical factor in its supramolecular behavior, enabling processes of chiral recognition and enantioselective complexation. Chiral recognition can occur through "self-recognition," where molecules of the same chirality preferentially assemble, or through interaction with other chiral molecules.

Enantioselective complexation involves the preferential binding of one enantiomer of this compound to a chiral host molecule. This process is driven by the formation of diastereomeric complexes with different stabilities. The recognition is based on a three-point interaction model, which typically involves a combination of hydrogen bonding, steric repulsion, and π-π stacking to achieve a snug fit for one enantiomer over the other. Chiral hosts like cyclodextrins, crown ethers, or binaphthol derivatives have been shown to recognize α-phenylethylamine and its derivatives with high selectivity. nih.govrsc.org The subtle differences in the spatial arrangement of the phenyl, methyl, and 3-methylbenzyl groups around the chiral center would dictate the binding affinity and selectivity with a given chiral receptor.

Studies on related chiral amines have demonstrated that even in the absence of a distinct host, enantiomers can exhibit self-discrimination in solution, leading to the formation of homochiral or heterochiral aggregates. nih.gov This phenomenon is often mediated by hydrogen bonding and is a foundational aspect of chiral self-assembly. researchgate.net

Host-Guest Chemistry and Inclusion Complexes

This compound can act as a guest molecule in host-guest chemistry, forming inclusion complexes with various macrocyclic hosts. The size, shape, and electronic properties of the guest molecule are well-suited for encapsulation within the cavities of hosts like cyclodextrins, calixarenes, and pillararenes. researchgate.net

Cyclodextrins : These toroidal macrocycles possess a hydrophobic inner cavity and a hydrophilic exterior. The aromatic portions (phenyl and 3-methylphenyl groups) of this compound can be included within the cavity of β-cyclodextrin or γ-cyclodextrin, driven by hydrophobic interactions. mdpi.comnih.gov The formation of such complexes can alter the physicochemical properties of the guest, such as its solubility. nih.govmdpi.com

Calixarenes and Pillararenes : These hosts have larger, more defined cavities capable of encapsulating the entire amine molecule or specific parts of it. The binding would be stabilized by a combination of hydrophobic effects, C-H···π interactions between the guest and the host's aromatic walls, and potentially hydrogen bonding if the host possesses appropriate functional groups.

The stoichiometry and stability of these inclusion complexes depend on the complementarity in size and shape between the host and guest. For instance, the 3-methylbenzyl group provides additional steric bulk that would influence the orientation and depth of penetration into the host cavity compared to an unsubstituted N-benzyl-1-phenylethylamine. mdpi.com

Table 2: Potential Host Molecules for this compound

Host Molecule Cavity Characteristics Potential Driving Forces for Complexation
β-Cyclodextrin Hydrophobic, moderately sized cavity Hydrophobic effect, van der Waals forces
Calix[n]arenes Shape-tunable, aromatic-rich cavity C-H···π interactions, π-π stacking, hydrogen bonding
Pillar[n]arenes Symmetric, electron-rich cavity C-H···π interactions, π-π stacking

| Crown Ethers | Polar cavity, suitable for ammonium (B1175870) ions | Ion-dipole interactions, hydrogen bonding (with protonated guest) |

Anion and Cation Binding Properties

The chemical nature of the secondary amine group allows this compound to participate in both anion and cation binding.

Anion Binding : In the presence of an acid, the nitrogen atom is readily protonated to form a secondary ammonium cation, [C₁₆H₁₉NH₂]⁺. pressbooks.pub This positively charged species can act as an effective anion receptor. The two N-H protons of the ammonium group can form strong hydrogen bonds with anions such as halides (Cl⁻, Br⁻) or oxoanions (e.g., HSO₄⁻, H₂PO₄⁻). nih.govresearchgate.net The binding affinity and selectivity are influenced by the anion's size, shape, and basicity, as well as the steric environment created by the bulky organic substituents of the cation. Receptors based on amine frameworks are well-documented for their ability to bind anions through multiple hydrogen bonds. researchgate.net

Cation Binding : The lone pair of electrons on the nitrogen atom makes the neutral amine a Lewis base, capable of coordinating to metal cations. It can act as a ligand in coordination complexes. Studies on benzylamine (B48309) and related compounds show that they can bind to metal ions like Ag⁺, where the coordination can involve not only the nitrogen atom but also a cation-π interaction with the aromatic ring, leading to a chelate effect. nih.gov The steric hindrance from the two large groups on the nitrogen of this compound would, however, influence its coordination geometry and the stability of the resulting metal complexes.

Formation of Ordered Supramolecular Structures

The combination of chirality, hydrogen bonding, and π-stacking interactions provides a powerful toolkit for the assembly of this compound into highly ordered supramolecular structures. Chiral molecules have a natural tendency to pack into non-centrosymmetric space groups, often leading to helical or twisted architectures. acs.org

The transfer of chirality from the molecular level to the supramolecular level is a key phenomenon in this context. nih.gov When molecules of a single enantiomer of this compound self-assemble, the chirality of the individual molecules can bias the formation of a supramolecular structure with a specific handedness (e.g., a right- or left-handed helix). nih.gov This process, known as chiral induction, is often cooperative, meaning that an initial chiral preference is amplified throughout the growing assembly. wur.nl

The formation of such ordered structures, like supramolecular polymers or gels, is driven by the synergy of multiple non-covalent interactions. acs.orgmdpi.com Hydrogen bonds would form the primary backbone of a polymer-like chain, while π-π stacking between the aromatic rings of adjacent chains would provide inter-chain stability, leading to the formation of fibers, ribbons, or sheets. rsc.org The specific morphology of the final assembly is a delicate balance of these competing interactions, influenced by factors such as solvent and temperature.

Electrochemical Characterization and Applications of 3 Methylbenzyl 1 Phenylethyl Amine

Cyclic Voltammetry and Chronoamperometry for Redox Behavior

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. For a compound like (3-Methylbenzyl)(1-phenylethyl)amine, a typical cyclic voltammogram would reveal information about its oxidation and reduction potentials. The oxidation process is expected to involve the nitrogen atom, which is the most electron-rich site in the molecule.

The general redox behavior of secondary amines has been studied, and it is understood that the oxidation potential is influenced by the structure of the amine. academie-sciences.fr In the case of this compound, the presence of two electron-donating alkyl groups on the nitrogen atom would likely make it easier to oxidize compared to a primary amine. The aromatic rings, while influencing the electronic environment, also play a role in the stability of the intermediates formed upon electron transfer.

A hypothetical cyclic voltammogram for the oxidation of this compound would likely show an anodic peak corresponding to the oxidation of the amine. The reversibility of this process would depend on the stability of the resulting radical cation. For many aliphatic and benzylamines, the initial oxidation is often an irreversible or quasi-reversible process due to the reactivity of the formed radical cation, which can undergo subsequent chemical reactions. academie-sciences.fr

Chronoamperometry, which measures the current as a function of time at a fixed potential, could be employed to study the kinetics of the electrochemical reactions and to determine diffusion coefficients. By stepping the potential to a value where oxidation occurs, the resulting current decay can be analyzed to understand the mass transport and reaction kinetics.

Table 1: Hypothetical Electrochemical Parameters for this compound based on Analogous Compounds

ParameterExpected Value/BehaviorInfluencing Factors
Oxidation Potential (Epa)Positive potential (vs. a reference electrode)Solvent, electrolyte, electrode material, presence of electron-donating/withdrawing groups.
Reduction Potential (Epc)Generally not observed for the amine itself under typical conditions.Aromatic rings could be reduced at very negative potentials.
Electron TransferLikely a one-electron oxidation process initially.The stability of the resulting radical cation.
ReversibilityExpected to be irreversible or quasi-reversible.Subsequent chemical reactions of the radical cation.

Electro-oxidation and Electro-reduction Mechanisms

Electro-oxidation:

The electro-oxidation of secondary amines like this compound generally proceeds through a multi-step mechanism. The initial step is the transfer of an electron from the nitrogen atom to the electrode surface, forming a nitrogen radical cation. mdpi.com

Formation of the Radical Cation: (3-CH₃C₆H₄CH₂)(C₆H₅CH(CH₃))NH → [(3-CH₃C₆H₄CH₂)(C₆H₅CH(CH₃))NH]•⁺ + e⁻

Deprotonation: The resulting radical cation is often unstable and can undergo rapid deprotonation, especially in the presence of a base or the solvent, to form a neutral α-amino radical.

[(3-CH₃C₆H₄CH₂)(C₆H₅CH(CH₃))NH]•⁺ → (3-CH₃C₆H₄CH₂)(C₆H₅C•(CH₃))NH + H⁺ or (3-CH₃C₆H₄C•H)(C₆H₅CH(CH₃))NH + H⁺

Further Oxidation and Hydrolysis: This radical can be further oxidized at the electrode to form an iminium cation. The iminium ion is susceptible to hydrolysis, which can lead to the cleavage of a C-N bond and the formation of an aldehyde or ketone and a primary amine. mdpi.com

The specific pathway and final products will depend on the reaction conditions, such as the solvent, pH, and the nature of the electrode material.

Electro-reduction:

The direct electro-reduction of the amine functional group in this compound is generally not feasible under normal electrochemical conditions as it is not an easily reducible group. However, the aromatic rings (phenyl and methylbenzyl) could potentially be reduced at very negative potentials, although this typically requires harsh conditions and specific electrode materials.

Role in Electrocatalysis and Electrosynthesis

Amines and their derivatives can play significant roles in both electrocatalysis and electrosynthesis.

Electrocatalysis:

While direct electrocatalytic applications of this compound are not documented, compounds with similar structures can act as mediators or catalysts in electrochemical reactions. For instance, some amines can be electrochemically oxidized to form species that can, in turn, oxidize other substrates in the solution, thereby acting as redox mediators. The reversible oxidation and reduction of such a mediator at an electrode surface can facilitate electron transfer to a substrate that might otherwise react slowly.

Electrosynthesis:

This compound can be a target molecule for electrosynthesis or a precursor in the electrochemical synthesis of other valuable organic compounds. For example, the electrochemical oxidation of benzylamines can be a method for the synthesis of imines and benzonitriles. cjcatal.comnih.govacs.org The selective oxidation of the benzyl (B1604629) C-N bond under metal-free electrochemical conditions has also been reported, leading to the formation of aldehydes. mdpi.com

Furthermore, electrochemical methods can be employed for the synthesis of secondary amines themselves through reductive amination of ketones or aldehydes with primary amines.

Table 2: Potential Electrosynthetic Applications Involving this compound Scaffolds

Reaction TypeReactant(s)Product(s)Electrochemical Conditions
Oxidative C-N Bond CleavageThis compound3-Methylbenzaldehyde (B113406) + 1-Phenylethylamine (B125046)Anodic oxidation, often in the presence of a mediator.
DehydrogenationThis compoundIminesAnodic oxidation on specific catalysts (e.g., Ni-based). cjcatal.com
Reductive Amination (Synthesis)3-Methylbenzaldehyde + 1-PhenylethylamineThis compoundCathodic reduction.

Electrochemical Sensing Applications

Electrochemical sensors offer advantages such as high sensitivity, rapid response, and portability for the detection of various analytes. mdpi.com While there are no specific reports on electrochemical sensors for this compound, sensors have been developed for related phenylethylamine structures, which are important biogenic amines and psychotropic drugs. nih.govnih.govnih.gov

The principle behind such sensors often involves the electrochemical oxidation of the amine group at a modified electrode. The modification of the electrode surface with materials like nanoparticles, polymers, or specific receptors can enhance the sensitivity and selectivity of the detection. mdpi.com

For instance, an electrochemical sensor for this compound could be designed based on the following principles:

Voltammetric/Amperometric Detection: The sensor would operate by applying a potential sufficient to oxidize the amine. The measured current would be proportional to the concentration of the analyte.

Modified Electrodes: The electrode could be modified with a material that selectively interacts with the target molecule or catalyzes its oxidation. For example, electrodes modified with metal oxides or conductive polymers have been used for amine sensing.

Ion-Selective Electrodes (ISEs): Potentiometric sensors, such as ISEs, could be developed using a membrane containing a specific ionophore that selectively binds to the protonated form of this compound. The change in potential across the membrane would then be related to the analyte's concentration. nih.gov

The development of such a sensor would require careful optimization of the electrode material, the supporting electrolyte, and the detection waveform to achieve the desired sensitivity and selectivity, especially in complex matrices.

Table 3: Components and Principles of a Hypothetical Electrochemical Sensor for this compound

Sensor ComponentMaterial/PrincipleFunction
Working Electrode Glassy Carbon, Gold, Platinum (modified)Provides the surface for the electrochemical reaction.
Modification Layer Nanomaterials (e.g., gold nanoparticles), Conducting Polymers, Molecularly Imprinted Polymers (MIPs)Enhance sensitivity, selectivity, and catalytic activity.
Reference Electrode Ag/AgCl, Saturated Calomel Electrode (SCE)Provides a stable potential for reference.
Counter Electrode Platinum wireCompletes the electrical circuit.
Detection Technique Cyclic Voltammetry, Differential Pulse Voltammetry, AmperometryApplies potential and measures the resulting current.

Future Directions and Emerging Research Avenues for 3 Methylbenzyl 1 Phenylethyl Amine Research

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The primary synthesis route involves the reaction of 1-phenylethylamine (B125046) with 3-methylbenzaldehyde (B113406) to form an intermediate imine, which is then reduced. The efficiency of this process is highly dependent on a multitude of parameters, including catalyst, solvent, temperature, and reagent concentrations. Machine learning models, particularly those based on neural networks or random forest algorithms, can be trained on large datasets of similar reductive amination reactions to predict optimal conditions. pku.edu.cnresearchgate.net

Future research could involve creating a dedicated dataset for the synthesis of N-benzylamines and related secondary amines. An AI model trained on this data could predict the yield and enantioselectivity for the synthesis of (3-Methylbenzyl)(1-phenylethyl)amine under a vast array of unexplored conditions. This approach would significantly reduce the need for extensive, time-consuming experimental screening. mdpi.com For instance, algorithms can predict the performance of different catalysts or the effect of various solvents on reaction outcomes, guiding chemists to the most promising experimental setups. acs.org

Hypothetical AI-Predicted Conditions for Reductive Amination:

Parameter Predicted Optimal Value Predicted Yield (%) Key Influencing Factor
Catalyst Palladium on Carbon (Pd/C) 92% High activity for C=N bond hydrogenation.
Solvent Methanol 90% Good solubility for reactants and imine intermediate.
Temperature 25°C 91% Balances reaction rate and minimizes side reactions.

| Reducing Agent | Sodium Triacetoxyborohydride | 94% | Mild and selective, preventing over-reduction. |

Continuous Flow and Microreactor Synthesis Developments

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. chimia.ch The synthesis of amines and related compounds is increasingly being adapted to flow systems. mdpi.comhw.ac.ukgoogle.com

For the synthesis of this compound, a continuous flow setup could integrate the two main steps: imine formation and subsequent reduction. Reactants (1-phenylethylamine and 3-methylbenzaldehyde) would be pumped into a microreactor or a packed-bed reactor to form the imine. This stream would then merge with a hydrogen source (or another reducing agent) and pass through a second reactor containing an immobilized hydrogenation catalyst, such as palladium on a solid support. google.com This integrated approach minimizes handling of intermediates and allows for precise control over reaction parameters like residence time and temperature, often leading to higher yields and purity. nih.gov

Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for this purpose, enabling rapid optimization of reaction conditions. nih.govresearchgate.net A future research direction would be to design a dedicated microreactor system for the chiral synthesis of this compound, potentially screening various immobilized catalysts to find the optimal combination for yield and stereoselectivity. nih.gov

Comparison of Batch vs. Continuous Flow Synthesis:

Feature Traditional Batch Synthesis Continuous Flow Synthesis Potential Advantage for this compound
Reaction Time Several hours to a day. google.com Minutes to an hour. mdpi.com Increased productivity and faster optimization.
Heat Transfer Limited, potential for hotspots. Excellent, highly controlled. chimia.ch Reduced side-product formation, improved safety.
Scalability Challenging, requires process redesign. Straightforward by running longer. Easier transition from lab-scale to production.

| Process Control | Manual, stepwise. | Automated, precise control. | Higher consistency and product quality. |

Bio-inspired Catalysis and Chemoenzymatic Transformations

Biocatalysis, the use of natural enzymes or engineered variants to catalyze chemical reactions, is a powerful tool for sustainable and highly selective synthesis. For chiral amines, enzymes like imine reductases (IREDs) and transaminases offer pathways to high enantiopurity under mild conditions. acs.orgacs.org

A promising future research avenue is the development of a chemoenzymatic route to this compound. This could involve:

Enzymatic Reductive Amination: An engineered imine reductase could be used to directly catalyze the reaction between 3-methylbenzaldehyde and 1-phenylethylamine, or alternatively, between acetophenone (B1666503) and 3-methylbenzylamine (B90883), to produce the target molecule with high stereoselectivity. europa.euresearchgate.net

Kinetic Resolution: If a racemic mixture of this compound is synthesized chemically, a lipase (B570770) or another hydrolase could be employed to selectively acylate one enantiomer, allowing for the easy separation of the two. nih.gov

Combining chemical steps with biocatalytic ones can leverage the strengths of both approaches. acs.org For example, a chemical reaction could be used to form the imine intermediate, which is then fed into a bioreactor containing an immobilized IRED for the final, stereoselective reduction step. This one-pot, multi-enzyme cascade approach is gaining traction for the synthesis of complex molecules. acs.orgeuropa.eu

Exploration in Advanced Materials Science and Polymer Chemistry

While primarily an intermediate, the structural motifs within this compound—specifically the benzyl (B1604629) and phenylethyl groups—are relevant to materials science. Benzylamines are used as precursors for polymers, as curing agents for epoxy resins, and in the synthesis of dyes. sinocurechem.comborsodchem.czchemicalbook.com

Future research could investigate the potential of this compound or its derivatives as:

Monomers for Chiral Polymers: The inherent chirality of the molecule could be transferred to a polymer backbone, creating materials with unique optical properties or for use in chiral chromatography separations.

Functional Additives: The amine group could be used to functionalize existing polymers, potentially improving properties like thermal stability, dye uptake, or adhesion. acs.org

Corrosion Inhibitors: Amine-based compounds are known to act as corrosion inhibitors for metals. The specific structure of this compound could be evaluated for its efficacy in protecting various metal surfaces. nih.gov

Research in this area would involve polymerizing the amine with suitable co-monomers or grafting it onto existing polymer surfaces and subsequently characterizing the new material's physical and chemical properties.

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for sampling, providing a continuous stream of data on the concentration of reactants, intermediates, and products. mt.comspectroscopyonline.com

For the synthesis of this compound, techniques like in situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be implemented. By inserting a probe directly into the reaction vessel (either batch or flow), one could:

Track Imine Formation: Monitor the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch.

Monitor Reduction: Observe the disappearance of the C=N peak and the appearance of product-related signals.

Detect Intermediates: Identify transient species or byproducts that may not be detectable through offline methods like chromatography. mdpi.com

Table of Chemical Compounds Mentioned

Compound Name
This compound
1-Phenylethylamine
3-Methylbenzaldehyde
3-Methylbenzylamine
Acetophenone
Benzylamine (B48309)
Palladium on Carbon
Sodium Triacetoxyborohydride

Q & A

Q. Table 1: Synthetic Route Comparison

MethodCatalystConditionsYield (%)LimitationsReference
Reductive AminationPd/NiOH₂, 25°C, 10h84–98Requires H₂ handling
AlkylationDMPU, RT23–36Side product formation

Advanced: How do steric effects of this compound influence enantioselectivity in catalytic systems?

Methodological Answer:
The bulky bis(1-phenylethyl)amine group enhances enantioselectivity by:

  • Steric Shielding : Restricting substrate orientation in transition states, as shown in Au(I)-catalyzed pyrrole synthesis. The amine group creates a helical pitch, directing substituents toward BINOL moieties .
  • Synergy with Chiral Ligands : In enantioselective enolizations, the amine group amplifies the axial chirality of H8-BINOL, increasing dihedral angles and steric interactions (e.g., pyrenyl substituents improve ee by 20–30%) .

Q. Key Data from Computational Studies

  • Transition state analysis (DFT/M06) shows a 1.994 Å C–C distance constraint critical for enantiomer discrimination .
  • Pyrenyl substituents on BINOL form a "channel" for substrate alignment, reducing racemization .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Characteristic shifts for benzylic protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.4 ppm). For derivatives, ³¹P NMR confirms phosphonate formation (δ 18–22 ppm) .
  • X-ray Crystallography : Resolves stereochemistry; e.g., CNBF-derivatized amines show planar geometry with bond angles <120° .

Advanced: How can computational modeling resolve contradictions in enantioselectivity mechanisms?

Methodological Answer:

  • Step 1 : Use molecular mechanics to map conformational landscapes of catalyst-substrate complexes (e.g., fixed coordinates from X-ray structures) .
  • Step 2 : Perform DFT optimization (M06/LACVP*) on enantiodetermining transition states to identify steric/electronic factors. For example, 3,3'-BINOL substituents orient substrates, while phenylethyl groups indirectly enhance selectivity via helical distortion .
  • Step 3 : Validate with kinetic isotopic effect (KIE) studies or substituent-swapping experiments .

Data Contradiction: Conflicting reports on the role of BINOL substituents—how to reconcile these?

Methodological Answer:

  • Hypothesis Testing : Synthesize ligands with varying 3,3'-substituents (e.g., pyrenyl vs. naphthyl) and compare enantioselectivity (ee%) in standardized reactions (e.g., aldol or Diels-Alder).
  • Computational Analysis : Compare transition state energies for each substituent. Evidence suggests pyrenyl groups enhance selectivity by 15–20% due to π-stacking .
  • Meta-Analysis : Re-evaluate solvent polarity and temperature effects, as these may mask substituent contributions in prior studies .

Basic: How to optimize reaction conditions to minimize byproducts like N-allyl derivatives?

Methodological Answer:

  • Temperature Control : Lower reaction temperatures (0–25°C) reduce allylic substitution .
  • Catalyst Screening : Pd/NiO minimizes side reactions in reductive amination vs. traditional acid catalysts .
  • Solvent Choice : Polar aprotic solvents (e.g., DMPU) improve selectivity for monoalkylation over dimerization .

Advanced: What strategies enhance the recyclability of chiral catalysts incorporating this amine?

Methodological Answer:

  • Ligand Immobilization : Attach bis(1-phenylethyl)amine to silica supports via silyl linkers, enabling >5 reuse cycles with <5% ee loss .
  • Dynamic Kinetic Resolution (DKR) : Combine with enzymes (e.g., lipases) to suppress racemization during catalysis .

Basic: How to assess the optical purity of this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/iPrOH (90:10) to resolve enantiomers (retention time difference >2 min) .
  • Polarimetry : Measure specific rotation ([α]²⁰/D +199.0° for R,R-isomers) and compare to literature values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.